molecular formula C10H21N B1621914 2-(2-Methylpropyl)azepane CAS No. 80053-55-0

2-(2-Methylpropyl)azepane

Cat. No.: B1621914
CAS No.: 80053-55-0
M. Wt: 155.28 g/mol
InChI Key: GRVWYQLLHYYWCT-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)azepane, also known as 2-isobutylazepane, is a nitrogen-containing heterocyclic compound with the molecular formula C10H21N. It is a seven-membered ring structure with an isobutyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors. For instance, the reaction of 2-isobutyl-1,6-hexanediamine with a suitable cyclizing agent under controlled conditions can yield this compound . Another method involves the Pd/LA-catalyzed decarboxylation and annulation of suitable precursors, which proceeds smoothly under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)azepane involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylpropyl)azepane include other azepane derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methylpropyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)8-10-6-4-3-5-7-11-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVWYQLLHYYWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398414
Record name 2-(2-methylpropyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80053-55-0
Record name 2-(2-methylpropyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylpropyl)azepane
Reactant of Route 2
2-(2-Methylpropyl)azepane
Reactant of Route 3
2-(2-Methylpropyl)azepane
Reactant of Route 4
2-(2-Methylpropyl)azepane
Reactant of Route 5
2-(2-Methylpropyl)azepane
Reactant of Route 6
2-(2-Methylpropyl)azepane

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